molecular formula C5H15NSi B3247353 (2-Aminoethyl)trimethylsilane CAS No. 18135-04-1

(2-Aminoethyl)trimethylsilane

Cat. No. B3247353
CAS RN: 18135-04-1
M. Wt: 117.26 g/mol
InChI Key: NIBXVTMWHMMKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)trimethylsilane Hydrochloride is a useful research chemical for organic synthesis and other chemical processes. It is used in the synthesis of FGFR4 kinase inhibitors which have antitumor application .


Synthesis Analysis

(2-Aminoethyl)trimethylsilane is a byproduct of the production of ethylenediamine from 1,2-dichloroethane . It is also involved in the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group .


Molecular Structure Analysis

The molecular structure of (2-Aminoethyl)trimethylsilane has been studied in various contexts. For instance, it has been used as a tridentate ligand to form complexes with different metals . It has also been investigated in solution studies with both Zn(II) and Cu(II) ions .


Chemical Reactions Analysis

The titration data of (2-Aminoethyl)trimethylsilane with Zn(II) and Cu(II) ions in aqueous solution indicated the formation of dinuclear bridged hydroxo species .


Physical And Chemical Properties Analysis

(2-Aminoethyl)trimethylsilane Hydrochloride has a molecular weight of 153.73 and a melting point of 300-301°C. It is a powder at room temperature .

Mechanism of Action

The exact mechanism of action of (2-Aminoethyl)trimethylsilane is not clearly mentioned in the available resources .

Safety and Hazards

The safety information for (2-Aminoethyl)trimethylsilane Hydrochloride includes several hazard statements such as H315, H319, and H335. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

(2-Aminoethyl)trimethylsilane has potential applications in various fields. For instance, it has been evaluated by the U.S. Navy Research Office for use in the development of a counter-mine system . It can also be used in the petroleum industry for the extraction of acidic gases .

properties

IUPAC Name

2-trimethylsilylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi/c1-7(2,3)5-4-6/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBXVTMWHMMKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871279
Record name 2-(Trimethylsilyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)trimethylsilane

CAS RN

18135-04-1
Record name 2-(Trimethylsilyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)trimethylsilane
Reactant of Route 2
(2-Aminoethyl)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(2-Aminoethyl)trimethylsilane
Reactant of Route 4
Reactant of Route 4
(2-Aminoethyl)trimethylsilane
Reactant of Route 5
Reactant of Route 5
(2-Aminoethyl)trimethylsilane
Reactant of Route 6
Reactant of Route 6
(2-Aminoethyl)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.